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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ARRY-380, also known as
Tucatinib (Tukysa®), a potent and highly selective, orally bioavailable inhibitor of the human
epidermal growth factor receptor 2 (HER2) tyrosine kinase. It also delves into the
characteristics of its primary active metabolite, ONT-993. This document is intended to serve as
a detailed resource, summarizing key preclinical and clinical data, outlining experimental
methodologies, and visualizing critical biological pathways and workflows.

Core Concepts and Mechanism of Action

ARRY-380 is a reversible, ATP-competitive inhibitor of HER2 (ErbB2) tyrosine kinase.[1] In
HER2-positive cancers, the overexpression or amplification of the HER2 gene leads to receptor
homodimerization or heterodimerization with other members of the ErbB family (e.g., HER3),
resulting in the constitutive activation of downstream signaling pathways, primarily the
PI3K/AKT/mTOR and MAPK pathways. This aberrant signaling drives tumor cell proliferation,
survival, and metastasis.[2][3]

Tucatinib selectively binds to the intracellular kinase domain of HERZ2, inhibiting its
autophosphorylation and the subsequent phosphorylation of downstream signaling molecules.
[4] A key characteristic of ARRY-380 is its high selectivity for HER2 over the epidermal growth
factor receptor (EGFR), which is associated with a more favorable toxicity profile compared to
dual HER2/EGFR inhibitors, particularly a lower incidence of severe diarrhea and rash.[5]
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Quantitative Data

The following tables summarize the key quantitative data for ARRY-380 (Tucatinib) and its
active metabolite ONT-993.

Table 1: In Vitro Potency of Tucatinib

Tucatinib IC50

Assay Type Cell Line Target Reference
(nM)
Biochemical
N/A HER2 8 [1]

Assay
N/A p9SHER2 7 [1
N/A EGFR >4000 [6]
Cellular Assays
HER2

_ BT-474 HER2 7 [4]
Phosphorylation
EGFR

_ A431 EGFR >10,000 [4]
Phosphorylation
Cell Proliferation BT-474 33 [4]
Cell Proliferation A431 16,471 [4]

Table 2: Pharmacokinetic Parameters of Tucatinib and
ONT-993 in Humans (300 mg BID)
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Parameter Tucatinib ONT-993 Reference
Tmax (median, hours) 2.0 (range 1-4) 3.0 (range 1-4.1) [4]
Cmax (geometric

519 65.0
mean, ng/mL)
AUCo-1 (geometric

3520 409
mean, h*ng/mL)
Effective Half-life B

~5.4 Not specified [5]
(hours)

Primarily CYP2CS8,
Metabolism lesser extent by Formed by CYP2C8 [2]

CYP3A

Table 3: Cerebrospinal Fluid (CSF) Concentrations in
Patients with Brain Metastases

Concentration

CSF to Unbound

Compound Plasma Ratio Reference
Range (nhg/mL) .
(median)
Tucatinib 0.57-25 0.83
ONT-993 0.28-4.7 ~0.83

Active Metabolite: ONT-993

The primary circulating metabolite of Tucatinib is ONT-993, formed through hydroxylation by
the cytochrome P450 enzyme CYP2C8. While ONT-993 is considered an active metabolite, its
contribution to the overall clinical efficacy of Tucatinib is thought to be minor. The cytotoxic

potency of ONT-993 is reported to be two- to three-fold less than that of the parent drug, and its

potency-adjusted exposure accounts for less than 10% of the total pharmacological activity.[4]

Experimental Protocols
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This section provides detailed methodologies for key experiments cited in the research of
ARRY-380.

Cell Viability/Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ARRY-380 on the
proliferation of cancer cell lines.

Methodology:

o Cell Seeding: Plate HER2-positive (e.g., BT-474, SKBR3) and EGFR-dependent (e.g., A431)
cancer cells in 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to adhere
overnight in a humidified incubator at 37°C and 5% CO.-.

e Drug Treatment: Prepare serial dilutions of ARRY-380 in culture medium. The final
concentrations typically range from 0.1 nM to 10 uM. Add the drug dilutions to the respective
wells. Include a vehicle control (e.g., 0.1% DMSO).

 Incubation: Incubate the plates for 72 to 96 hours.

 Viability Assessment: Add a viability reagent, such as CellTiter-Glo® Luminescent Cell
Viability Assay reagent, to each well according to the manufacturer's protocol. This assay
measures ATP levels, which correlate with the number of viable cells.

o Data Acquisition: Measure luminescence using a microplate reader.

o Data Analysis: Normalize the luminescence readings to the vehicle control wells. Plot the
normalized values against the logarithm of the drug concentration and fit the data to a four-
parameter logistic equation to determine the IC50 value.[4]

HER2 Phosphorylation Assay

Objective: To quantify the inhibition of HER2 phosphorylation by ARRY-380 in a cellular
context.

Methodology (ELISA-based):
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e Cell Seeding and Treatment: Seed HER2-positive cells (e.g., BT-474) in 24-well or 96-well
plates. Once the cells reach 80-90% confluency, serum-starve them for 16-24 hours. Treat
the cells with various concentrations of ARRY-380 for 2 hours.

o Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the
cells with a lysis buffer containing protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA
protein assay.

o ELISA: Use a sandwich ELISA kit for detecting phosphorylated HER?2.
o Coat the wells of a microplate with a capture antibody specific for total HER2.
o Add equal amounts of protein lysate to each well and incubate.

o Wash the wells and add a detection antibody that specifically recognizes phosphorylated
HER?2, typically conjugated to an enzyme like horseradish peroxidase (HRP).

o Wash again and add a substrate for the enzyme (e.g., TMB).
o Stop the reaction and measure the absorbance at the appropriate wavelength.

» Data Analysis: Normalize the phospho-HER?2 signal to the total HER2 signal for each
treatment condition. Calculate the percentage of inhibition relative to the vehicle-treated
control and determine the IC50 value.[4]

Western Blotting for Downstream Signaling

Objective: To assess the effect of ARRY-380 on the phosphorylation of key proteins in the
PISK/AKT and MAPK signaling pathways.

Methodology:

o Sample Preparation: Prepare cell lysates as described in the HER2 phosphorylation assay
protocol.

o Gel Electrophoresis: Separate 20-40 pg of protein per sample on an SDS-PAGE gel.
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e Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or
nitrocellulose membrane.

» Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in
Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies against
phosphorylated and total forms of HER2, AKT, and ERK overnight at 4°C. Also, probe for a
loading control protein (e.g., GAPDH or (-actin).

e Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

o Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and
visualize the protein bands using a chemiluminescence imaging system.

e Analysis: Quantify the band intensities using densitometry software. Normalize the intensity
of the phosphorylated protein bands to their corresponding total protein bands.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of ARRY-380 in a living organism.
Methodology:

e Cell Line and Animal Model: Use HER2-positive human cancer cell lines such as BT-474
(breast cancer) or NCI-N87 (gastric cancer).[4] The animal model is typically female athymic
nude mice.

o Tumor Implantation: Subcutaneously implant 5-10 million cells, often mixed with Matrigel,
into the flank of each mouse.

e Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with
calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width?) / 2.

o Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mms3),
randomize the mice into treatment and control groups.
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e Drug Administration: Prepare ARRY-380 in a suitable vehicle (e.g., 30% Captisol in water).
Administer the drug orally via gavage at doses typically ranging from 25 to 100 mg/kg, once
or twice daily. The control group receives the vehicle only.

» Efficacy Evaluation: Continue treatment for a specified period (e.g., 21-28 days). Monitor
tumor volume and body weight throughout the study. At the end of the study, euthanize the
mice and excise the tumors for weight measurement and further analysis (e.g.,
pharmacodynamic biomarker analysis).

o Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group
compared to the control group. Statistical analysis (e.g., t-test or ANOVA) is used to
determine the significance of the anti-tumor effect.[1][4]
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Caption: HER2 signaling pathway and the inhibitory action of ARRY-380 (Tucatinib).
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Experimental Workflow: Cell Viability Assay
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Caption: Workflow for determining the IC50 of ARRY-380 using a cell viability assay.

Experimental Workflow: In Vivo Xenograft Study

Implant HER2+ Tumor Cells
into Nude Mice

[Monitor Tumor Growtf)

Randomize Mice into]

Treatment Groups

Administer ARRY-380
(Oral Gavage)
Monitor Tumor Volume
and Body Weight

i

Endpoint Reached

[Excise Tumors for Analysis]

Analyze Tumor Growth
Inhibition (TGI)

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b605589?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for evaluating the in vivo efficacy of ARRY-380 in a xenograft model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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